molecular formula C15H13ClO3 B14270616 4-Chloro-2-[(2-methoxyphenyl)methyl]benzoic acid CAS No. 183874-22-8

4-Chloro-2-[(2-methoxyphenyl)methyl]benzoic acid

Cat. No.: B14270616
CAS No.: 183874-22-8
M. Wt: 276.71 g/mol
InChI Key: VMXBTMZLQNDVRM-UHFFFAOYSA-N
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Description

4-Chloro-2-[(2-methoxyphenyl)methyl]benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a chloro group, a methoxy group, and a benzylic substituent on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[(2-methoxyphenyl)methyl]benzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 4-chlorobenzoic acid is reacted with 2-methoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[(2-methoxyphenyl)methyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dechlorinated products.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

4-Chloro-2-[(2-methoxyphenyl)methyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-[(2-methoxyphenyl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act by inhibiting enzymes or interfering with cellular signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-[(2-methoxyphenyl)methyl]benzoic acid is unique due to the presence of both a methoxy group and a benzylic substituent on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

183874-22-8

Molecular Formula

C15H13ClO3

Molecular Weight

276.71 g/mol

IUPAC Name

4-chloro-2-[(2-methoxyphenyl)methyl]benzoic acid

InChI

InChI=1S/C15H13ClO3/c1-19-14-5-3-2-4-10(14)8-11-9-12(16)6-7-13(11)15(17)18/h2-7,9H,8H2,1H3,(H,17,18)

InChI Key

VMXBTMZLQNDVRM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC2=C(C=CC(=C2)Cl)C(=O)O

Origin of Product

United States

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